2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Description

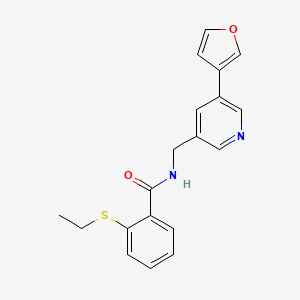

2-(Ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with an ethylthio group at the 2-position. The pyridine ring at the N-terminus is further modified with a furan-3-yl group at the 5-position (Figure 1). This structure combines aromatic heterocycles (pyridine and furan) with a sulfur-containing alkyl chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-24-18-6-4-3-5-17(18)19(22)21-11-14-9-16(12-20-10-14)15-7-8-23-13-15/h3-10,12-13H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGIJOCZHDTBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, with the molecular formula and a molecular weight of 338.43 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzamide moiety linked to a furan and pyridine ring system, which contributes to its unique chemical properties and biological reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and its effects on different biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially through interactions with active sites or allosteric sites.

- Receptor Modulation : It may bind to receptors involved in various signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and pyridine have shown promise as inhibitors of cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| F8-B6 | 1.57 | Vero |

| F8-B22 | 1.55 | MDCK |

These compounds demonstrate low cytotoxicity, indicating a favorable therapeutic index for further development .

Antimicrobial Properties

Research into related compounds has shown that certain derivatives possess antimicrobial properties against various pathogens. Although specific data for this compound is limited, its structural analogs have been effective against bacterial strains.

Case Study 1: Inhibition of SARS-CoV-2 Main Protease

A study exploring peptidomimetic inhibitors for SARS-CoV-2 highlighted the significance of structural modifications in enhancing inhibitory activity against the main protease (Mpro). Compounds similar to this compound were evaluated for their potential to inhibit viral replication .

Case Study 2: Anticancer Efficacy

In vitro studies on furan-pyridine derivatives demonstrated their ability to inhibit cancer cell lines effectively. The structure-activity relationship (SAR) analysis indicated that modifications to the ethylthio group significantly affected potency and selectivity against cancer cells .

Comparison with Similar Compounds

Core Scaffolds and Substituents

The target compound shares a benzamide backbone with derivatives reported in , such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) . Key differences include:

- Heterocyclic Systems: The target compound substitutes pyridine and furan, while analogs in feature thiazole rings fused with pyridine. Thiazole derivatives are known for enhanced metabolic stability compared to furan-containing systems .

- Functional Groups: The ethylthio group in the target contrasts with morpholinomethyl, piperazinyl, or dimethylaminomethyl groups in analogs. These substituents influence lipophilicity; for example, ethylthio (logP ~2.5–3.0) may confer greater membrane permeability than polar morpholine (logP ~0.5) .

- Aromatic Substitution : The furan-3-yl group in the target differs from furan-2-yl substituents in compounds like 894002-07-4 (). The 3-position may alter steric interactions in binding pockets compared to 2-substituted analogs .

Table 1. Structural and Functional Comparison

Physicochemical and Spectroscopic Properties

While the target compound’s experimental data (e.g., melting point, NMR) are unavailable, inferences can be drawn from analogs:

- Melting Points : Thiazole-based benzamides in exhibit melting points of 160–220°C, suggesting the target (with a less polar ethylthio group) may have a lower melting range (~100–150°C) .

- Spectroscopy : The ethylthio group would show characteristic 1H NMR signals at δ 1.3–1.5 ppm (CH3) and δ 2.5–3.0 ppm (SCH2), distinct from morpholine’s δ 3.5–4.0 ppm (CH2N) .

Q & A

Basic: What are the recommended strategies for synthesizing and characterizing 2-(ethylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide?

Methodological Answer:

- Synthesis:

- Core Scaffold Assembly : Start with a pyridine-furan hybrid intermediate (e.g., 5-(furan-3-yl)pyridin-3-ylmethanamine) as the nucleophilic component. React this with 2-(ethylthio)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the benzamide backbone .

- Optimization : Use coupling agents like HATU or EDCI with DMAP to improve amide bond formation efficiency. Monitor reaction progress via TLC (silica gel, hexane:EtOAc) .

- Characterization :

- NMR : Confirm regiochemistry using ¹H/¹³C NMR. For example, the ethylthio group (δ ~2.5–3.0 ppm, quartet) and furan protons (δ ~6.5–7.5 ppm) should align with predicted shifts .

- HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry : Compare experimental m/z (e.g., ESI+ [M+H]⁺) with theoretical values .

Basic: What key physicochemical properties must be evaluated for this compound, and how?

Methodological Answer:

- Lipophilicity (LogP) : Measure via shake-flask method (octanol/water partition) or predict using software like ACD/Labs Percepta. The ethylthio and benzamide groups may increase LogP, influencing membrane permeability .

- Solubility : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy or nephelometry to quantify .

- Stability :

Advanced: How to design structure-activity relationship (SAR) studies targeting its biological activity?

Methodological Answer:

- Functional Group Variations :

- Replace the ethylthio group with methylthio or propylthio to assess steric/electronic effects on target binding .

- Modify the furan ring (e.g., thiophene or pyrrole substitution) to evaluate heterocycle specificity .

- Assay Design :

- Enzyme Inhibition : Test against kinases (e.g., G protein-coupled receptor kinases) using fluorescence polarization assays .

- Cellular Activity : Measure IC₅₀ in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

- Data Interpretation : Correlate substituent effects (e.g., trifluoromethyl groups enhance metabolic stability ) with activity trends.

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Source Analysis :

- Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC₅₀ may arise from differences in ATP levels in kinase assays .

- Structural Confirmation :

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to aggregate results and identify outliers .

Advanced: What computational approaches are effective for predicting binding modes and pharmacokinetics?

Methodological Answer:

- Docking Studies :

- ADME Prediction :

Advanced: How to optimize synthetic yield and scalability for in vivo studies?

Methodological Answer:

- Reaction Optimization :

- Catalysis : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridine functionalization) .

- Solvent Selection : Replace DCM with THF or EtOAc for easier scale-up and lower toxicity .

- Purification :

- Use flash chromatography (gradient elution) or recrystallization (ethanol/water) to isolate high-purity batches .

- Track yield improvements via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.